(5E)-5-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Overview
Description
(5E)-5-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a benzylidene group that enhances its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where the thiazolidine-2,4-dione core is reacted with an aldehyde derivative under basic conditions to form the benzylidene group . The reaction conditions often require a solvent such as ethanol and a base like piperidine to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(5E)-5-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine-2,4-dione core is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism . Additionally, the nitrobenzyl group may contribute to its biological activity by generating reactive oxygen species (ROS) that can induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features, such as the presence of chlorine atoms on an aromatic ring.
Thiazolidinediones: A class of compounds known for their antidiabetic properties, sharing the thiazolidine-2,4-dione core.
Uniqueness
(5E)-5-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrobenzyl group, in particular, sets it apart from other thiazolidinediones, potentially enhancing its therapeutic potential.
Properties
IUPAC Name |
(5E)-5-[[3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O6S/c1-3-7-23-20(25)18(31-21(23)26)11-14-9-16(22)19(17(10-14)29-2)30-12-13-5-4-6-15(8-13)24(27)28/h3-6,8-11H,1,7,12H2,2H3/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOXBFQHSNNQP-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC=C)Cl)OCC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC=C)Cl)OCC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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